(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzyl ether group, and a bromophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a cyclohexylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
Introduction of the Benzyl Ether Group: The benzyl ether group is introduced through the reaction of the thiazolidinone intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Bromination: The bromophenyl group is introduced by brominating the benzyl ether intermediate using bromine or N-bromosuccinimide (NBS).
Final Condensation: The final step involves the condensation of the brominated benzyl ether intermediate with an aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity.
Uniqueness
(5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its complex structure, which includes a thiazolidinone ring, a benzyl ether group, and a bromophenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H22BrNO2S2 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(5E)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22BrNO2S2/c24-18-11-12-20(27-15-16-7-3-1-4-8-16)17(13-18)14-21-22(26)25(23(28)29-21)19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2/b21-14+ |
InChI Key |
QIGZCNIJGNOEBS-KGENOOAVSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.